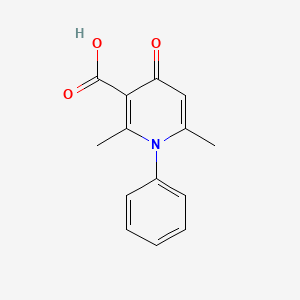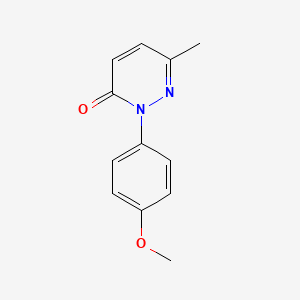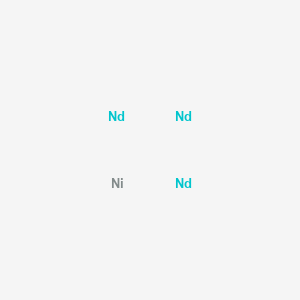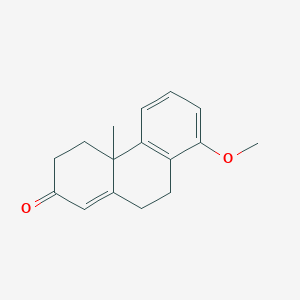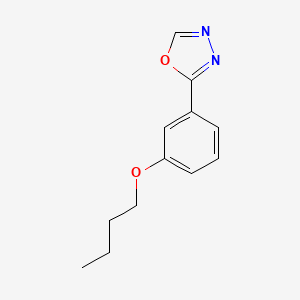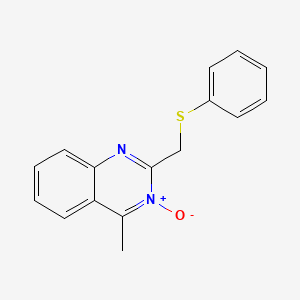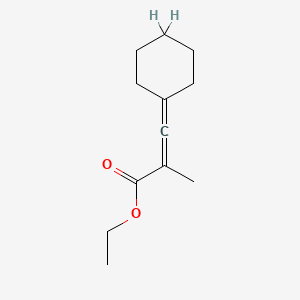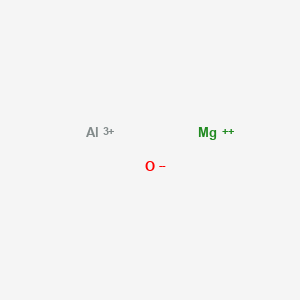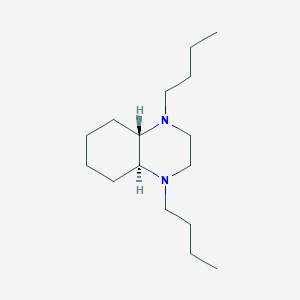
1,4-Dibutyldecahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibutyldecahydroquinoxaline is a chemical compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyldecahydroquinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 1,2-butanediamine with 1,2-butanedione under reflux conditions in the presence of an acid catalyst. This reaction leads to the formation of the quinoxaline ring system, followed by hydrogenation to obtain the decahydroquinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable.
化学反応の分析
Types of Reactions
1,4-Dibutyldecahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using halogens or alkylating agents.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Decahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
1,4-Dibutyldecahydroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antitumor agent.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4-Dibutyldecahydroquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, the compound may disrupt bacterial cell walls and membranes, leading to cell lysis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative damage to cellular components.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the butyl and hydrogenated modifications.
1,4-Dihydroquinoxaline: A partially hydrogenated derivative with different biological activities.
Quinoxaline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Uniqueness
1,4-Dibutyldecahydroquinoxaline is unique due to its fully hydrogenated quinoxaline ring and butyl substituents, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5467-34-5 |
|---|---|
分子式 |
C16H32N2 |
分子量 |
252.44 g/mol |
IUPAC名 |
(4aS,8aS)-1,4-dibutyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline |
InChI |
InChI=1S/C16H32N2/c1-3-5-11-17-13-14-18(12-6-4-2)16-10-8-7-9-15(16)17/h15-16H,3-14H2,1-2H3/t15-,16-/m0/s1 |
InChIキー |
UYPHWUXYKSXDIF-HOTGVXAUSA-N |
異性体SMILES |
CCCCN1CCN([C@@H]2[C@@H]1CCCC2)CCCC |
正規SMILES |
CCCCN1CCN(C2C1CCCC2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


